Vitamin D3 derivative
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Overview
Description
Vitamin D3, also known as cholecalciferol, is a secosteroid that plays a crucial role in maintaining calcium and phosphate balance in the body. It is synthesized in the skin upon exposure to ultraviolet B radiation from sunlight. Vitamin D3 derivatives are modified forms of cholecalciferol that have been altered to enhance their biological activity or stability. These derivatives are used in various scientific and medical applications due to their improved efficacy and targeted actions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vitamin D3 derivatives typically involves the modification of the cholecalciferol molecule. One common method is the hydroxylation of cholecalciferol to produce 1,25-dihydroxyvitamin D3, which is the most active form of Vitamin D3. This process involves the use of specific enzymes or chemical reagents to introduce hydroxyl groups at the desired positions on the molecule .
This can be achieved through various chemical reactions, such as nucleophilic substitution or addition reactions, using appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of Vitamin D3 derivatives often involves large-scale chemical synthesis or biotechnological processes. For example, the hydroxylation of cholecalciferol can be carried out using microbial fermentation, where specific strains of bacteria or fungi are used to produce the desired hydroxylated derivatives . This method is advantageous due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Vitamin D3 derivatives undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the synthesis of Vitamin D3 derivatives include:
Hydroxylating agents: Such as enzymes or chemical reagents like potassium hydroxide and ethanol.
Oxidizing agents: Such as hydrogen peroxide or molecular oxygen.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various hydroxylated, ketone, and nitrogen-substituted derivatives of Vitamin D3. These products exhibit enhanced biological activity and stability compared to the parent compound .
Scientific Research Applications
Vitamin D3 derivatives have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Vitamin D3 derivatives involves their interaction with the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding to the VDR, these derivatives modulate the transcription of target genes involved in calcium and phosphate homeostasis, immune response, and cell proliferation . The active form, 1,25-dihydroxyvitamin D3, is particularly potent in stimulating calcium absorption from the intestine and promoting bone mineralization .
Comparison with Similar Compounds
Vitamin D3 derivatives can be compared with other similar compounds, such as:
Vitamin D2 (ergocalciferol): A plant-derived form of vitamin D that is less potent than Vitamin D3 in humans.
Calcidiol (25-hydroxyvitamin D3): A prehormone form of Vitamin D3 that is converted to the active form in the kidneys.
Calcitriol (1,25-dihydroxyvitamin D3): The most active form of Vitamin D3, with potent effects on calcium and phosphate metabolism.
Vitamin D3 derivatives are unique in their enhanced biological activity and stability, making them more effective in various therapeutic and research applications compared to their parent compound and other similar forms of vitamin D .
Properties
IUPAC Name |
4-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O2/c1-16(5-4-14-25)20-8-9-21-19-7-6-17-15-18(26)10-12-23(17,2)22(19)11-13-24(20,21)3/h6,14,16,18-22,26H,4-5,7-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTDPIQLKVFPBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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